1,2-苯并异噻唑-3-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1,2-Benzisothiazol-3-(2H)-one (BIT)” is an organic compound used as a preservative effective against a wide range of microbes . It is structurally related to isothiazole and is part of a class of molecules called isothiazolinones .

Synthesis Analysis

The synthesis of benzothiazoles has been studied extensively. For instance, a study discussed the metalation chemistry of isothiazoles, benz[c]isothiazoles, and benz[d]isothiazoles, including examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-3-(2H)-one (BIT) is C7H5NOS . It is a white solid and is structurally related to isothiazole .

Chemical Reactions Analysis

The reaction chemistry of benzisothiazoles has been explored in various studies. For example, a study discussed the reactions of 3-chloro-1,2-benzisothiazole, suggesting a mechanism involving S-substituted o-cyanothiophenols as possible intermediates in reactions leading to benzo[b]thiophen derivatives .

Physical And Chemical Properties Analysis

1,2-Benzisothiazol-3-(2H)-one (BIT) is a white solid with a melting point of 157.1 - 160°C. It has a bulk density of 1.3-1.5 g/mL at 20°C, a vapour pressure of 8.91 x 10-3 – 2.3 x 10-4 Pa at 25°C, a dissociation constant pKa, of 7-7.5, and is moderately to highly soluble in organic solvents such as heptane and ethyl acetate and slightly soluble in water .

科学研究应用

合成和化学性质

制备和环化反应:通过二锂化 β-酮酸酯的缩合-环化反应制备 3-取代的 1,2-苯并异噻唑-1,1-二氧化物,展示了苯并异噻唑衍生物在有机合成中的多功能性。此过程涉及使用二异丙基酰胺锂和 2-(氨基磺酰基)苯甲酸甲酯,在乙醇中重结晶后生成环化产物,证明了该化合物在合成杂环结构中的作用(Meierhoefer 等人,2006 年)。

发光和结构分析:已经探索了基于 1,2,4-三唑的新型锌配合物的合成,该配合物与 1,2-苯并异噻唑衍生物反应。这些配合物在固态中表现出强烈的绿蓝光,表明苯并异噻唑相关化合物在开发具有特定光学性质的材料中的潜力(Gusev 等人,2011 年)。

抗菌活性:一系列 1,2-苯并异噻唑酰肼的腙表现出显着的抗菌和抗真菌活性,特别是对革兰氏阳性菌和酵母菌。这突出了与 1,2-苯并异噻唑-3-乙醇相关的衍生物的抗菌潜力(Vicini 等人,2002 年)。

氧化应激保护:已经研究了噻唑并[3,2-b]-1,2,4-三唑对小鼠脑和肝脏中乙醇诱导的氧化应激的保护作用,一些衍生物显示出改善过氧化损伤的功效。这表明苯并异噻唑衍生物在管理氧化应激中具有治疗潜力(Aktay 等人,2005 年)。

安全和危害

属性

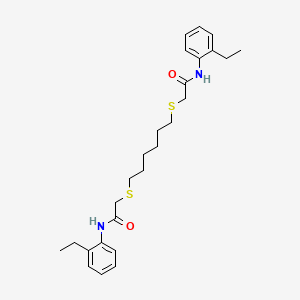

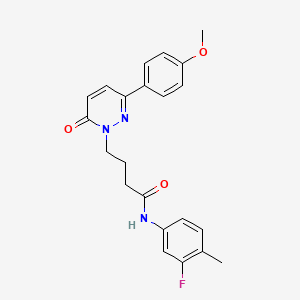

IUPAC Name |

2-(1,2-benzothiazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARSHSQJFSFMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole-3-ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(benzo[d]thiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2606574.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2606575.png)

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)

![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2606594.png)

![(3As,6aS)-1-benzyl-5-[(4-fluorosulfonyloxyphenyl)carbamoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B2606595.png)